

# Preliminary Toxicity Profile of the Emetic Agent PP796

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lnd 796  |           |
| Cat. No.:            | B1674978 | Get Quote |

Disclaimer: The initial request for information on "**Lnd 796**" yielded no relevant toxicological data. Extensive investigation suggests that this may have been a typographical error for "PP796," a well-documented emetic agent. The following report details the preliminary toxicity profile of PP796, also known by its developmental code ICI 63,197. These two compounds, **Lnd 796** and PP796, are chemically distinct entities with different molecular structures and properties.

Chemical Name: 2-amino-4,5-dihydro-6-methyl-4-propyl-s-triazole-(1,5-a)pyrimidin-5-one

#### **Executive Summary**

PP796 is a centrally acting emetic agent developed to be included in formulations of the herbicide paraquat to induce vomiting upon accidental or intentional ingestion, thereby reducing paraquat's systemic toxicity. This document provides a summary of the preliminary non-clinical toxicity data for PP796, covering acute toxicity studies in various animal models. The primary pharmacological effect of PP796 is the induction of emesis, which is dosedependent. The mechanism of this action is understood to be the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP).

### **Quantitative Toxicity Data**

The following tables summarize the key quantitative toxicity findings for PP796 from preclinical studies.



Table 1: Acute Oral Toxicity of PP796 in Rats

| Dose (mg/kg)  | Number of<br>Animals<br>(Male/Female) | Mortality | Clinical Signs                                                                                                                     | Outcome                                                                                   |
|---------------|---------------------------------------|-----------|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| 100           | 5/5                                   | 0/10      | Decreased activity, salivation, upward curvature of the spine, increased breathing rate, ptosis, stains around the mouth and nose. | All animals recovered by day 7.                                                           |
| 150           | 5/5                                   | 9/10      | Marked signs of toxicity.                                                                                                          | Animals found dead or killed in extremis by day 2. Surviving animal recovered by day 10.  |
| 200           | 5/5                                   | 8/10      | Marked signs of toxicity.                                                                                                          | Animals found dead or killed in extremis by day 2. Surviving animals recovered by day 10. |
| LD50 Estimate | 100 - 150 mg/kg                       |           |                                                                                                                                    |                                                                                           |

Table 2: Emetic Dose-Response of PP796 in Dogs



| Dose (mg/kg) | Number of<br>Animals | Time to<br>Vomiting | Clinical Signs                      | Outcome                     |
|--------------|----------------------|---------------------|-------------------------------------|-----------------------------|
| 0.1          | Not Specified        | No emesis           | -                                   | -                           |
| 0.5          | Not Specified        | 8 - 26 min          | Subdued<br>behavior                 | Recovered by 6 hours.       |
| 1.0          | Not Specified        | Not Specified       | Diarrhea,<br>defecation of<br>mucus | Recovered by 6 hours.       |
| 3.0          | Not Specified        | 4 - 6 min           | Severe vomiting                     | Recovered by 6 hours.       |
| 10.0         | Not Specified        | < 5 min             | Severe clinical effects             | Recovered by 6 hours.       |
| 20.0         | Not Specified        | 1.5 - 6 min         | Severe clinical effects             | Recovered fully by 6 hours. |

Table 3: Acute Oral Toxicity of PP796 in Cynomolgus Monkeys

| Dose<br>(mg/kg) | Number of<br>Animals | Mortality     | Time to<br>Vomiting             | Clinical<br>Signs                   | Outcome                                   |
|-----------------|----------------------|---------------|---------------------------------|-------------------------------------|-------------------------------------------|
| 30              | Not Specified        | Not Specified | Rapid                           | Lethargy,<br>sedation for 1<br>hour | Fully recovered over the following hours. |
| 100             | 10                   | 4/10          | 4 - 43 min (in<br>9/10 animals) | Vomiting (2-3 times)                | 6 animals survived.                       |

# **Experimental Protocols**

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following summaries are based on the information that could be retrieved.



#### **Acute Oral Toxicity in Rats**

- Objective: To determine the acute oral toxicity (LD50) of PP796 in rats.
- Test System: Rats (strain not specified), groups of 5 male and 5 female animals.
- Administration: Single oral doses of 100, 150, and 200 mg/kg body weight. The vehicle used for administration was not specified.
- Observations: Clinical signs of toxicity were observed, including decreased activity, salivation, upward curvature of the spine, increased breathing rate, ptosis, and stains around the mouth and nose. The observation period for recovery was at least 10 days.
- Endpoints: Mortality and clinical signs of toxicity.

Note: Specific details regarding the age, weight, and strain of the rats, as well as the vehicle for PP796 administration and the statistical method for LD50 estimation, were not available in the reviewed documents.

#### **Emetic Dose-Response in Dogs**

- Objective: To investigate the emetic dose-response of PP796 in dogs.
- Test System: Dogs (breed not specified).
- Administration: Single oral gavage doses of PP796 at 0, 0.1, 0.5, 1.0, 3.0, 10.0, and 20.0 mg/kg. In some studies, PP796 was administered concurrently with paraquat.
- Observations: The primary endpoint was the time to the first vomit. Clinical signs such as subdued behavior, diarrhea, and defecation of mucus were also recorded. The recovery period was noted to be within 6 hours.
- Endpoints: Emesis (occurrence and latency), clinical signs of toxicity, and recovery.

Note: The number of animals per dose group and specific details of the dog breed and characteristics were not consistently reported.

### **Acute Oral Toxicity in Cynomolgus Monkeys**



- Objective: To assess the acute oral toxicity and emetic effect of PP796 in cynomolgus monkeys.
- Test System: Cynomolgus monkeys (Macaca fascicularis).
- Administration: Single oral gavage doses of PP796. Doses of 30 mg/kg and 100 mg/kg were reported in different studies.
- Observations: Time to emesis, frequency of vomiting, and other clinical signs such as lethargy and sedation were recorded. The recovery period was also monitored.
- Endpoints: Mortality, emesis (occurrence and latency), and clinical signs of toxicity.

Note: The number of animals per dose group was not specified for all studies.

# Signaling Pathways and Experimental Workflows Proposed Signaling Pathway for PP796-Induced Emesis

PP796 is reported to act as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which is believed to trigger the emetic reflex via a central mechanism.



Click to download full resolution via product page

Caption: Proposed signaling pathway of PP796-induced emesis.

#### **General Workflow for an Acute Oral Toxicity Study**

The following diagram illustrates a generalized workflow for conducting an acute oral toxicity study, based on the descriptions of the PP796 experiments.





Click to download full resolution via product page

• To cite this document: BenchChem. [Preliminary Toxicity Profile of the Emetic Agent PP796]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674978#preliminary-toxicity-profile-of-Ind-796]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com